molecular formula C19H23N3O4 B2957058 2,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide CAS No. 2034581-10-5

2,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Cat. No.: B2957058
CAS No.: 2034581-10-5
M. Wt: 357.41
InChI Key: ZGADJEZDDJLONL-HDJSIYSDSA-N
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Description

2,4-Dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a compound of growing interest in various scientific fields. Its unique structural features make it relevant for research across chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the strategic construction of the benzamide core, cyclohexyl substituent, and pyrimidin-2-yloxy group through multi-step organic synthesis. Key intermediates include 2,4-dimethoxybenzoic acid derivatives, cyclohexylamines, and pyrimidin-2-ol. Industrial Production Methods: Industrially, this compound might be synthesized via continuous flow chemistry or batch processes, emphasizing efficient reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound may undergo reactions such as oxidation, reduction, and substitution. Common Reagents and Conditions: Common reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reductions, and various halogens for substitution reactions. Major Products: The major products of these reactions typically involve functionalized benzamides, altered cyclohexyl groups, and modified pyrimidine moieties.

Scientific Research Applications

In chemistry, it serves as a precursor or an intermediate for synthesizing more complex molecules. In biology, it may act as a probe for studying cellular processes. In medicine, it holds potential as a lead compound for developing new therapeutic agents. In industry, its properties could be utilized for creating new materials or catalysts.

Mechanism of Action

Mechanism: The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, influencing various biological pathways. Molecular Targets and Pathways: It may inhibit or activate specific proteins, alter signal transduction pathways, or modulate gene expression, depending on its structure-activity relationship.

Comparison with Similar Compounds

When compared to other benzamides or cyclohexyl derivatives, this compound stands out due to the presence of the pyrimidin-2-yloxy group, which imparts unique chemical properties and biological activities. Similar Compounds: Examples include N-(cyclohexyl)pyrimidin-2-yloxy benzamides, 2,4-dimethoxybenzamide derivatives, and other cyclohexyl-substituted benzamides.

This compound's distinct structure offers a unique blend of chemical reactivity and biological activity, making it a valuable asset in scientific research and industrial applications.

Properties

IUPAC Name

2,4-dimethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-15-8-9-16(17(12-15)25-2)18(23)22-13-4-6-14(7-5-13)26-19-20-10-3-11-21-19/h3,8-14H,4-7H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGADJEZDDJLONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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